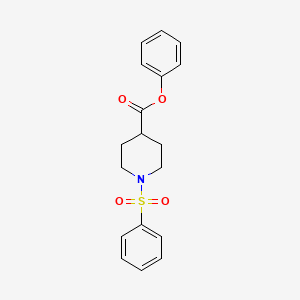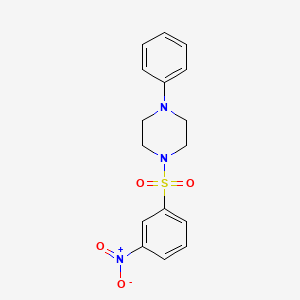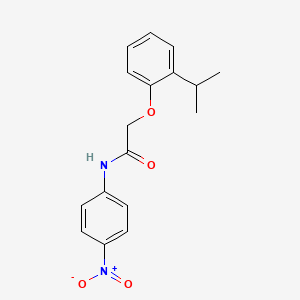![molecular formula C20H20F2N2O5 B5042628 (4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid](/img/structure/B5042628.png)
(4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with fluorophenyl groups and is combined with oxalic acid, forming a salt. The presence of fluorine atoms in the phenyl rings enhances its chemical stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorophenyl groups. Common synthetic routes include:
Nucleophilic Substitution: The piperazine ring is reacted with 4-fluorobenzyl chloride under basic conditions to form the intermediate compound.
Acylation: The intermediate is then acylated using 4-fluorobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and uptake. This interaction can lead to changes in mood, perception, and behavior, making it a candidate for therapeutic applications in mental health.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Fluorophenyl)-[4-(phenylmethyl)piperazin-1-yl]methanone: Lacks the additional fluorine atom, resulting in different chemical properties.
(4-Chlorophenyl)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone: Substitutes chlorine for fluorine, affecting reactivity and stability.
(4-Methylphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone: Substitutes methyl groups, altering the compound’s hydrophobicity and biological activity.
Uniqueness
The presence of fluorine atoms in (4-Fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O.C2H2O4/c19-16-5-1-14(2-6-16)13-21-9-11-22(12-10-21)18(23)15-3-7-17(20)8-4-15;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEXCSOFHCNHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ETHYL 5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B5042548.png)
![1-(2,5-Dimethylanilino)-3-[4-[3-(2,5-dimethylanilino)-2-hydroxy-propoxy]phenoxy]propan-2-ol](/img/structure/B5042559.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]oxamide](/img/structure/B5042584.png)


![methyl 2-[(2-bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5042597.png)


![17-(3,4-Dichlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5042615.png)

![4-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5042636.png)
![N-[(1-methyl-4-piperidinyl)methyl]-2-phenyl-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B5042637.png)
![N-(4-chlorophenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5042641.png)
